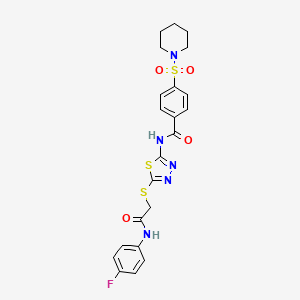

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O4S3/c23-16-6-8-17(9-7-16)24-19(29)14-33-22-27-26-21(34-22)25-20(30)15-4-10-18(11-5-15)35(31,32)28-12-2-1-3-13-28/h4-11H,1-3,12-14H2,(H,24,29)(H,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINCDLGKBMAISP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a thiadiazole moiety, which is known for a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes the current understanding of its biological activity based on recent studies.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of 397.48 g/mol. The presence of various functional groups enhances its interaction with biological targets.

1. Anticancer Activity

Research indicates that compounds containing thiadiazole structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that related compounds had IC50 values as low as 3.3 μM against the MDA-MB-231 breast cancer cell line, outperforming standard treatments like cisplatin .

2. Antimicrobial Activity

The thiadiazole scaffold is well-documented for its antimicrobial properties. Compounds derived from this scaffold have been tested against various bacterial strains, showing moderate to excellent antibacterial and antifungal activities. For example, derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving minimum inhibitory concentrations (MIC) lower than standard antibiotics .

3. Anti-inflammatory Effects

Thiadiazole derivatives have also been studied for their anti-inflammatory potential. In vitro assays suggest that these compounds can inhibit pro-inflammatory cytokines, contributing to their therapeutic effects in inflammatory diseases .

Study 1: Anticancer Efficacy

A recent investigation focused on the anticancer effects of this compound on various cancer cell lines. The study reported that the compound significantly reduced cell viability in a dose-dependent manner across multiple lines, including breast and prostate cancer cells.

| Cell Line | IC50 (μM) | Comparison to Cisplatin (IC50 μM) |

|---|---|---|

| MDA-MB-231 | 3.3 | 5 |

| HEK293T | 34.71 | 52.63 |

Study 2: Antimicrobial Screening

In another study assessing antimicrobial activity, several derivatives were tested against common pathogens such as E. coli and S. aureus. The results indicated that certain derivatives had MIC values significantly lower than those of traditional antibiotics.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Thiadiazole derivative A | 12 | E. coli |

| Thiadiazole derivative B | 8 | S. aureus |

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives have shown promising anticancer properties. Recent studies indicate that various synthesized thiadiazole derivatives exhibit significant cytotoxic effects against different cancer cell lines. For instance:

- Synthesis and Evaluation : A study synthesized multiple thiadiazole derivatives and evaluated their anticancer potential using in vitro assays on cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The results demonstrated that several compounds exhibited IC50 values indicating effective anti-proliferative properties. Notably, some compounds induced apoptosis and modulated cell cycle dynamics, suggesting their potential as lead compounds for further drug development .

- Mechanism of Action : The mechanisms underlying the anticancer effects of thiadiazole derivatives often involve the induction of apoptosis and inhibition of cell proliferation. For example, specific compounds have been reported to decrease the viability of various cancer cells significantly while exhibiting minimal toxicity to normal cells .

Anticonvulsant Properties

The 1,3,4-thiadiazole moiety has also been recognized for its anticonvulsant activities. Several derivatives have been investigated for their potential in treating epilepsy:

- Biological Activity : Research has shown that modifications to the thiadiazole structure can enhance anticonvulsant efficacy with reduced toxicity. Compounds derived from this scaffold have been documented to exhibit high potency as anticonvulsants in various animal models .

- Clinical Relevance : Some thiadiazole derivatives are being explored as alternatives or adjuncts to existing anticonvulsant medications, potentially offering improved therapeutic profiles .

Antimicrobial Activity

Thiadiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogens:

- Antibacterial Effects : Studies have indicated that certain thiadiazole compounds possess significant antibacterial properties comparable to standard antibiotics like ciprofloxacin. These compounds were effective against Gram-positive and Gram-negative bacteria .

- Antifungal Activity : Additionally, novel pyrimidine derivatives bearing a thiadiazole skeleton have shown antifungal activity against pathogens such as Botrytis cinerea, indicating the versatility of thiadiazoles in combating fungal infections .

Summary Table of Applications

| Application | Activity Type | Example Compounds | Notes |

|---|---|---|---|

| Anticancer | Cytotoxicity | Various synthesized thiadiazoles | Effective against LoVo and MCF-7 cells |

| Anticonvulsant | Seizure Protection | Modified 1,3,4-thiadiazoles | Potential for reduced toxicity |

| Antimicrobial | Bactericidal/Fungicidal | Thiadiazole derivatives | Effective against both bacteria and fungi |

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Effects: The 4-fluorophenyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes (e.g., acetylcholinesterase) compared to non-fluorinated analogs .

- Solubility : The piperidin-1-ylsulfonyl group may improve water solubility over simpler alkylsulfonyl groups, as seen in 9a–j .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including thiadiazole ring formation, amide coupling, and sulfonylation. Key steps include:

- Thioether bond formation : Reacting 2-((4-fluorophenyl)amino)-2-oxoethyl thiol with 1,3,4-thiadiazol-2-amine under basic conditions (e.g., NaOH in ethanol) to form the thiadiazole-thioether intermediate .

- Sulfonylation : Introducing the piperidin-1-ylsulfonyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .

- Final coupling : Using coupling agents (e.g., HATU or DCC) to attach the benzamide moiety . Optimization involves controlling temperature (60–80°C for sulfonylation), solvent polarity (DMF for solubility), and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are essential for confirming the compound’s purity and structure?

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent integration and electronic environments (e.g., fluorine-induced deshielding at ~7 ppm for the 4-fluorophenyl group) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion for C₂₁H₂₁FN₆O₄S₃) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological activities are associated with this compound?

Thiadiazole-sulfonamide hybrids exhibit:

- Antimicrobial activity : Inhibition of bacterial enoyl-ACP reductase (IC₅₀ ~2–5 µM) due to thiadiazole’s electron-deficient core .

- Kinase modulation : Sulfonamide groups may interact with ATP-binding pockets in kinases (e.g., JAK2), though target validation requires enzymatic assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?

Discrepancies often arise from substituent effects:

- Electron-withdrawing groups (e.g., -F) : Enhance antimicrobial activity but reduce solubility, leading to false negatives in aqueous assays .

- Piperidine vs. pyrrolidine sulfonamides : Piperidine’s larger ring improves membrane permeability but may increase off-target binding . Mitigation strategies:

- Use orthogonal assays (e.g., SPR for binding kinetics, MIC for antimicrobial potency) .

- Perform molecular dynamics simulations to assess substituent flexibility in target pockets .

Q. What experimental design considerations are critical for in vivo pharmacokinetic studies?

- Dosing regimen : Adjust based on LogP (~3.5 predicted), which influences bioavailability. Administer via intravenous (IV) for high first-pass metabolism compounds .

- Metabolite profiling : Monitor sulfonamide cleavage using LC-MS/MS in plasma and liver microsomes .

- Toxicity screening : Assess hepatotoxicity via ALT/AST levels and renal clearance via creatinine assays .

Q. How can reaction yields be improved during scale-up synthesis?

- Solvent selection : Replace DMF with acetonitrile for easier post-reaction purification .

- Catalyst optimization : Use Pd/C (1% w/w) for nitro group reductions to minimize side products .

- Flow chemistry : Continuous flow reactors reduce reaction time (from 24h to 4h for amide coupling) and improve reproducibility .

Methodological Guidance Table

| Research Objective | Key Methodology | Evidence Support |

|---|---|---|

| Synthesis Optimization | Use triethylamine in sulfonylation; monitor via TLC (Rf = 0.3 in ethyl acetate/hexane) | |

| Bioactivity Validation | Combine MIC assays with SPR to resolve false negatives | |

| Metabolite Analysis | LC-MS/MS with CID fragmentation (m/z 437 → 321 for primary metabolite) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.